4-Hydroxy-2-methylnicotinonitrile
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Overview
Description
4-Hydroxy-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2O It is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitropyridine with sodium cyanide, followed by reduction of the nitro group to an amino group and subsequent hydrolysis to form the hydroxyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: 4-Oxo-2-methylnicotinonitrile.
Reduction: 4-Hydroxy-2-methylaminonicotinonitrile.
Substitution: 4-Halo-2-methylnicotinonitrile.
Scientific Research Applications
4-Hydroxy-2-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylnicotinonitrile
- 4-Hydroxy-2-quinolones
- 2-Thionicotinonitrile derivatives
Comparison
4-Hydroxy-2-methylnicotinonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and biological activity. Compared to 2-Hydroxy-4-methylnicotinonitrile, the position of the hydroxyl group in this compound allows for different hydrogen bonding interactions. Similarly, 4-Hydroxy-2-quinolones and 2-Thionicotinonitrile derivatives have distinct structural features that result in varied chemical and biological properties .
Properties
Molecular Formula |
C7H6N2O |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-methyl-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-8)7(10)2-3-9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
LSLHMZOCVUSEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C#N |
Origin of Product |
United States |
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